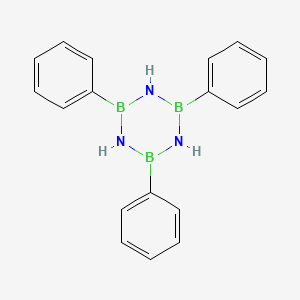

2,4,6-Triphenylborazine

Beschreibung

Historical and Theoretical Foundations of Borazine (B1220974) Chemistry

The journey into borazine chemistry began in 1926 with the pioneering work of German chemists Alfred Stock and Erich Pohland. americanelements.com They successfully synthesized the parent compound, borazine (B₃H₆N₃), through a reaction between diborane (B8814927) and ammonia (B1221849). americanelements.comresearchgate.net This discovery was a landmark in inorganic chemistry, as borazine was found to be isoelectronic and isostructural with benzene (B151609), leading to its moniker "inorganic benzene". researchgate.net

The structural similarities between borazine and benzene are striking. Both possess a planar hexagonal ring structure. sdsu.edu Electron diffraction studies have confirmed that the B-N bond lengths in the borazine ring are all equivalent, measuring approximately 1.44 Å, a value that lies between that of a typical B-N single bond and a B=N double bond. americanelements.com This suggests a degree of electron delocalization, a key feature of aromatic compounds.

However, the analogy to benzene is not perfect. The significant difference in electronegativity between boron and nitrogen atoms in the borazine ring leads to a "lumpy" electron cloud, with more electron density localized on the nitrogen atoms. researchgate.net This results in a polar B-N bond, which in turn influences the reactivity of the borazine ring, making it more susceptible to addition reactions compared to benzene. researchgate.net The debate over the extent of borazine's aromaticity continues, with spectroscopic studies suggesting it possesses roughly half the aromatic character of benzene. americanelements.com

Significance of Organic Borazines in Modern Chemical Research

The substitution of hydrogen atoms on the borazine ring with organic functional groups has given rise to the vast and versatile class of organic borazines. These compounds have garnered considerable attention in recent decades due to their unique electronic and structural properties, which can be fine-tuned by the choice of substituents. researchgate.netgla.ac.uk This has opened up a wide array of potential applications in materials science and organic electronics. researchgate.netresearchgate.net

Organic borazines serve as valuable building blocks for the synthesis of more complex molecular architectures and advanced materials. Their inherent polarity, arising from the B-N bonds, imparts properties such as strong UV absorption and emission, making them suitable for optoelectronic devices. rsc.org Furthermore, the ability of borazines to act as precursors for boron nitride (BN) ceramics has been a significant driver of research in this area. rsc.org The controlled pyrolysis of specific borazine derivatives can yield high-purity BN materials in various forms, including films and fibers. rsc.orgumich.edu

The field of organic borazine chemistry is continually expanding, with ongoing research focused on the development of new synthetic methodologies and the exploration of novel applications, from gas storage to catalysis. researchgate.net

Positioning 2,4,6-Triphenylborazine within the Broader Borazine Landscape

Within the diverse family of organic borazines, this compound stands out as a key compound. Its structure features a central borazine ring with phenyl groups attached to the boron and nitrogen atoms. The synthesis of this compound and its derivatives has been a subject of significant research, building upon the foundational work on substituted borazines. americanelements.com

This compound serves as a crucial starting material for the synthesis of other functionalized borazines and as a precursor for advanced materials. For instance, it has been utilized in the production of boron nitride films with applications in anti-friction coatings. The phenyl groups in this compound are twisted relative to the borazine ring, resulting in a propeller-like structure. This steric hindrance can influence its reactivity and self-assembly properties. osti.gov

The electronic properties of this compound are of great interest. The interplay between the partially aromatic borazine core and the phenyl substituents leads to unique photophysical characteristics. americanelements.com Its stability in dry organic solvents and the potential for further functionalization of the phenyl rings make it a versatile platform for creating complex molecular systems.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈B₃N₃ | americanelements.com |

| Molecular Weight | 308.79 g/mol | americanelements.com |

| Appearance | Solid | americanelements.com |

| Melting Point | 180 °C | americanelements.com |

| Boiling Point | 410.325 °C | americanelements.com |

| Density | 1.103 g/cm³ | americanelements.com |

| CAS Number | 976-28-3 | americanelements.com |

Interactive Data Table: Structural Parameters of this compound

| Parameter | Value | Reference |

| B-N Bond Length (in ring) | 1.424 Å (X-ray) | americanelements.com |

| B-N Bond Length (computational) | 1.442–1.446 Å | americanelements.com |

| Orientation of Phenyl Rings | Twisted (propeller-like) |

Interactive Data Table: Spectroscopic Data for Borazine Derivatives

| Compound | 11B NMR (δ, ppm) | 1H NMR (δ, ppm) | Reference |

| B-trichloroborazine | ~29.5 | 4.66 (N-H) | ijcce.ac.ir |

| 2,4,6-trimethylborazinyl derivatives | Varies with substitution | Varies with substitution | researchgate.net |

| General Tricoordinate Boranes | 83-93 (trialkyl) | Varies | sdsu.edu |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,4,6-triphenyl-1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18B3N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,22-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWXVASQMOFUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NB(NB(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18B3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347933 | |

| Record name | 2,4,6-Triphenylborazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

976-28-3 | |

| Record name | 2,4,6-Triphenylborazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2,4,6 Triphenylborazine and Its Derivatives

Controlled Synthesis of the Borazine (B1220974) Core

The foundational step in producing 2,4,6-Triphenylborazine is the construction of the alternating boron-nitrogen (B-N) six-membered ring. Modern strategies offer controlled pathways to this core structure.

The formation of the borazine ring can be approached through two primary cyclization strategies: hexamerization and trimerization.

Hexamerization: This approach involves the cyclization of six smaller units, typically through the reaction of an amine precursor and a borane (B79455) source. For the synthesis of this compound, this would involve the reaction of three molecules of an amine (like aniline) and three molecules of a boron source (like a phenylboron dihalide).

Trimerization: A more common and controlled strategy involves the cyclotrimerization of a pre-formed B-N monomer, such as an aminoborane (B14716983) or iminoborane. For instance, the trimerization of three molecules of N-phenyl-B-phenylaminoborane would directly yield the target this compound. This method offers better control over the final substitution pattern.

A widely employed and versatile method for synthesizing the borazine core involves the condensation reaction between an amine and a boron halide. This approach often proceeds in a stepwise manner, allowing for the isolation of key intermediates.

A common route to substituted borazines begins with the synthesis of 2,4,6-trichloroborazine (B1593890). This is typically achieved by reacting boron trichloride (B1173362) (BCl₃) with ammonium (B1175870) chloride (NH₄Cl) in a high-boiling solvent like chlorobenzene. ijcce.ac.irsibran.ruwikipedia.org This intermediate is a versatile precursor for a wide range of B-substituted borazines. ijcce.ac.ir The synthesis of this compound can then be achieved by reacting the 2,4,6-trichloroborazine intermediate with a phenylating agent, as detailed in the functionalization section below.

Alternatively, direct synthesis can be pursued. For example, reacting aniline (B41778) as the amine source with a phenyl-substituted boron halide can lead to the formation of the N-triphenyl and B-triphenyl substituted borazine core in a more direct fashion, though this often involves a multi-step, one-pot procedure. kuleuven.be

Table 1: Representative Condensation Reactions for Borazine Core Synthesis

| Boron Source | Amine/Nitrogen Source | Conditions | Product | Yield |

|---|---|---|---|---|

| Boron Trichloride (BCl₃) | Ammonium Chloride (NH₄Cl) | Reflux in Chlorobenzene (~130°C) | 2,4,6-Trichloroborazine | ~36% |

| Boron Trichloride (BCl₃) | Ammonium Chloride (NH₄Cl) | Reflux in n-hexane with CH₃CN·BCl₃ adduct | 2,4,6-Trichloroborazine | Increased Yield |

| Phenylboronic Acid | Aniline | Thermal Condensation | This compound | Varies |

Functionalization and Derivatization Approaches

For creating derivatives of this compound or for synthesizing the compound from a pre-formed borazine core, functionalization reactions are critical. Nucleophilic substitution at the boron atoms is the most prevalent strategy.

The boron atoms in a borazine ring, particularly when bonded to electronegative groups like halogens, are electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for B-functionalization.

Organolithium reagents (like phenyllithium (B1222949), PhLi) and Grignard (organomagnesium) reagents (like phenylmagnesium bromide, PhMgBr) are powerful carbon-based nucleophiles widely used to form carbon-boron bonds. kuleuven.be These reagents readily react with B-haloborazines, such as 2,4,6-trichloroborazine, to replace the halogen atoms with organic substituents.

The synthesis of this compound is commonly achieved by treating 2,4,6-trichloroborazine with three equivalents of phenyllithium or phenylmagnesium bromide. The reaction proceeds via a nucleophilic substitution mechanism at each of the three boron centers, replacing the chlorine atoms with phenyl groups. ijcce.ac.ir Research has also shown that direct functionalization of B-H bonds on an unsubstituted borazine ring is possible with these organometallic reagents, though this can sometimes lead to a mixture of mono-, di-, and tri-substituted products. kuleuven.be

Table 2: B-Functionalization using Organometallic Reagents

| Borazine Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 2,4,6-Trichloroborazine | Phenyllithium (PhLi) | Anhydrous THF, -84°C to room temp | 2,4,6-Triphenyl-N-trihydroborazine |

| 2,4,6-Trichloroborazine | Phenylmagnesium Bromide (PhMgBr) | Diethyl ether or THF, reflux | 2,4,6-Triphenyl-N-trihydroborazine |

| Borazine (B₃N₃H₆) | Phenyllithium (PhLi) | Diethyl ether | Mixture of B-phenylated borazines |

The Stille cross-coupling reaction is a powerful method in organic synthesis for creating carbon-carbon bonds, involving the reaction of an organostannane (R-SnR'₃) with an organohalide, catalyzed by a palladium complex. wikipedia.org This methodology can be adapted for the B-functionalization of borazines.

In this context, a B-haloborazine (e.g., 2,4,6-trichloroborazine) can be coupled with an arylstannane, such as tributylphenylstannane, in the presence of a palladium catalyst. The catalytic cycle involves the oxidative addition of the B-Cl bond to the palladium(0) catalyst, followed by transmetalation with the arylstannane and subsequent reductive elimination to yield the B-arylborazine and regenerate the catalyst. While highly effective for many organic substrates, the application of Stille couplings for the exhaustive B-arylation of borazines is less commonly reported than the use of stoichiometric organolithium or Grignard reagents. However, it represents an advanced methodology that offers potential advantages in functional group tolerance and milder reaction conditions for creating complex borazine derivatives.

N-Lithiation and Subsequent Reactions of this compound

The functionalization of the borazine core can be effectively achieved through N-lithiation. This process involves the deprotonation of the N-H bonds on the borazine ring using a strong lithium-based agent, creating a highly reactive N-lithiated intermediate. While specific studies on this compound exist, the reactivity can be understood by analogy with similar compounds like 2,4,6-trimethylborazine.

The N-lithioborazine, for instance, LiH₂N₃B₃Me₃, serves as a versatile synthon that reacts with various organoboron halides. researchgate.netresearchgate.net These reactions can lead to the formation of new B-N bonds, attaching organylborane moieties to the nitrogen atoms of the borazine ring. However, these reactions are not always straightforward and can sometimes result in methyl/halogen exchange as a competing pathway. researchgate.netresearchgate.net The lithiation step itself can influence the geometry of the borazine ring; N-lithiation has been shown to cause a shortening of the adjacent B-N bonds within the ring. researchgate.netresearchgate.net This reactive intermediate is crucial for synthesizing more complex borazine structures, including those linked to other borazine units.

Synthesis of Unsymmetrically Substituted Borazines

The synthesis of unsymmetrically substituted borazines, where the substituents on the boron or nitrogen atoms are not all identical, is a significant challenge in borazine chemistry. Access to these compounds is critical for fine-tuning the electronic and structural properties of borazine-based materials. A primary route to these derivatives often starts with a symmetrically substituted precursor that can be selectively functionalized.

For aryl-substituted borazines, a key intermediate is B-trichloro-N-triphenylborazine. researchgate.net This compound can be synthesized and then subjected to sequential nucleophilic substitution reactions. By carefully controlling the stoichiometry and reaction conditions, it is possible to replace the chlorine atoms with different aryl groups, leading to unsymmetrically substituted hexaarylborazines. The synthesis of unsymmetrically substituted triarylboranes, a related class of compounds, often involves stepwise substitution on a boronic ester or triarylborane precursor using different organolithium or Grignard reagents. nih.gov These strategies allow for the introduction of a variety of functional groups onto the borazine core.

Formation of B,N-Borazinyl Borazines

B,N-borazinyl borazines are complex molecules where two or more borazine rings are linked together through B-N bonds. These materials are of interest as potential precursors for advanced boron nitride ceramics and polymers. The synthesis of these linked structures relies heavily on the reactivity of N-lithiated borazine intermediates.

The reaction between an N-lithiated borazine, such as N-lithio-2,4,6-trimethylborazine, and a B-monohalo borazine is a key method for creating a direct B-N linkage between two borazine rings. researchgate.netresearchgate.net This coupling reaction leverages the nucleophilicity of the lithiated nitrogen and the electrophilicity of the boron-halogen bond. By using this method, molecules containing a central borazine ring bonded to one or more other borazine units can be systematically constructed. This approach opens the door to creating well-defined oligomeric and polymeric borazine materials.

Innovative Synthetic Techniques

Continuous Flow Processes for Hexaaryl-substituted Borazines

Traditional batch synthesis of hexaaryl-substituted borazines (HABs) presents significant challenges, primarily due to the instability of the B,B′,B′′-trichloro-N,N′,N′′-triarylborazine (TCB) intermediate. rsc.org This key precursor is highly reactive and sensitive to moisture and oxygen, necessitating stringent handling conditions. rsc.org To overcome these limitations, continuous flow processes have been developed, offering a safer, faster, and more sustainable route to HABs. rsc.org

In a typical flow process, the synthesis of the TCB intermediate and its subsequent nucleophilic substitution with organolithium reagents are performed in a continuous stream. rsc.orgrsc.org This methodology minimizes the handling of hazardous reagents and allows for precise control over reaction parameters. rsc.org A significant innovation in this area is the integration of an inorganic scavenger into the flow system. rsc.org This scavenger neutralizes acidic by-products in the TCB solution, simplifying the purification process and avoiding wasteful isolation procedures. rsc.org The use of bio-derived solvents like 2-MeTHF further enhances the environmental profile of the synthesis. rsc.org This technique has been successfully applied to produce various substituted borazines, including those designed as precursors for BN-doped carbon nanostructures. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Hexaaryl-substituted Borazines

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Intermediate Handling | Requires strict avoidance of moisture and oxygen for unstable TCB intermediate. rsc.org | Minimizes manual handling of intermediates. rsc.org |

| Safety | Higher risks associated with handling reactive intermediates in large quantities. | Enhanced safety due to small reaction volumes and contained system. rsc.org |

| Efficiency | Often involves wasteful isolation and purification steps. rsc.org | Enables fast and efficient reactions with integrated purification (e.g., scavengers). rsc.org |

| Scalability | Scaling up can be challenging and hazardous. | More readily scalable by extending operation time. |

| Sustainability | Can generate significant solvent and reagent waste. | Reduces environmental impact through solvent recycling and minimized waste. rsc.org |

Surface-Assisted Synthesis and Cyclodehydrogenation

On-surface synthesis has emerged as a powerful bottom-up approach for creating atomically precise two-dimensional (2D) materials that are inaccessible through traditional solution chemistry. scispace.comnih.gov This technique utilizes a metallic surface, typically under ultra-high vacuum (UHV) conditions, to direct the polymerization and subsequent planarization of specifically designed molecular precursors. scispace.com

For the creation of BN-doped nanostructures, borazine-based molecules are used as building blocks. Precursors such as 1,3,5-tri(4-bromophenyl)-2,4,6-triphenylborazine are deposited onto a catalytic surface like Ag(111). scispace.com Upon thermal annealing, the precursors first undergo polymerization through dehalogenative aryl-aryl coupling. scispace.com Further heating induces an intramolecular cyclodehydrogenation cascade, which planarizes the molecule and forms a covalently interlinked network. scispace.comresearchgate.net This process allows for ultimate structural control over the BN doping pattern within the resulting heteroaromatic network. scispace.com

Fabrication of BN-Substituted Heteroaromatic Networks

The fabrication of BN-substituted heteroaromatic networks via surface-assisted synthesis is a multi-step process that transforms molecular precursors into extended 2D covalent structures. scispace.compsu.edu The choice of precursor is critical, as its geometry and functional groups dictate the final structure of the network. scispace.com

In a representative example, 1,3,5-tri(4-bromophenyl)-2,4,6-triphenylborazine is deposited on a silver surface. scispace.com The initial step, driven by thermal energy, is the cleavage of the carbon-bromine bonds, followed by the formation of covalent C-C bonds between adjacent molecules, creating a polymer network. scispace.com Subsequent annealing at higher temperatures (e.g., 625 K) triggers a series of cyclodehydrogenation reactions. scispace.com This crucial step removes hydrogen atoms, leading to the formation of new C-C bonds that planarize the structure and create BN-substituted polyaromatic hydrocarbon (BN-PAH) subunits within a covalently bonded network. scispace.com The structural integrity of the borazine core is maintained throughout this process, allowing for the precise placement of BN units within the carbon lattice. scispace.com Scanning tunneling microscopy (STM) is an indispensable tool for visualizing each stage of this transformation, from the self-assembly of precursors to the final covalent network. scispace.comresearchgate.net

Role of Substrate Catalysis in On-Surface Reactions

The interaction between borazine derivatives and catalytic metal surfaces is crucial for the bottom-up synthesis of two-dimensional (2D) materials. In the case of triphenylborazine derivatives, the substrate's role is complex, influencing molecular self-assembly through a balance of molecule-substrate and intermolecular forces.

Research on the self-assembly of a compact this compound derivative on Gold (Au(111)) and Copper (Cu(111)) surfaces has provided significant insights. nih.govbirmingham.ac.uk Using scanning tunneling microscopy (STM) and theoretical simulations, it was observed that these molecules form extended 2D networks on both substrates at room temperature. The triphenylborazine derivative arranges into well-ordered, close-packed molecular islands with a very low number of defects. nih.govbirmingham.ac.uk

A key finding is the electronic decoupling of the central borazine core from the metal substrate. This phenomenon is attributed to the steric hindrance created by the phenyl and mesityl substituents on the borazine ring. nih.govbirmingham.ac.uk This steric effect effectively lifts the core of the molecule away from the surface. On both Au(111) and the more reactive Cu(111) surfaces, this decoupling is significant enough to weaken the direct molecule-substrate interaction. nih.govbirmingham.ac.uk Consequently, the self-assembly process is not primarily driven by substrate catalysis but rather by attractive van der Waals forces between the molecules themselves. nih.govbirmingham.ac.uk This contrasts with other on-surface polymerizations where the metal surface plays a direct catalytic role in activating precursor molecules. For triphenylborazine, the substrate acts more as a template that facilitates 2D ordering, while the intrinsic intermolecular interactions govern the formation of the final structure.

| Borazine Derivative | Substrate | Observation | Driving Force of Assembly |

| Compact Triphenylborazine | Au(111) | Close-packed ordered molecular islands nih.govbirmingham.ac.uk | Van der Waals intermolecular forces nih.govbirmingham.ac.uk |

| Compact Triphenylborazine | Cu(111) | Close-packed ordered molecular islands nih.govbirmingham.ac.uk | Van der Waals intermolecular forces nih.govbirmingham.ac.uk |

Precursor Synthesis and Polymerization Chemistry

This compound and its derivatives are valuable precursors for the synthesis of advanced boron nitride-based materials, including oligomers and polymers that can be converted into ceramics or integrated into novel polymeric frameworks.

The conversion of borazines into boron nitride (BN) ceramics often proceeds through the formation of intermediate oligomeric or polymeric structures, known as polyborazylenes. While much research has focused on unsubstituted borazine, studies on phenyl-substituted borazines provide insight into the mechanisms of their thermal condensation.

Investigations into the pyrolysis of B-triamino-N-triphenylborazine between 150 and 300°C have elucidated the initial stages of oligomerization. The degradation process is marked by the liberation of aniline, which proceeds more readily than in its B-anilino isomer. dtic.mil Mechanistic data support a ring-opening process that leads to telomerization. This is accompanied by the formation of singly and then doubly bridged dimers and, eventually, doubly bridged tetramers. dtic.mil These oligomeric structures are key intermediates in the pathway to forming a preceramic polymer. However, it was noted that thermal exposure of these specific phenyl-substituted precursors up to 1000°C did not yield pure boron nitride, as carbon was invariably retained in the final ceramic product. dtic.mil This highlights a challenge in using aryl-substituted borazines as BN precursors where phase purity is critical.

Table of Pyrolysis Observations for B-triamino-N-triphenylborazine

| Temperature Range | Key Observations | Inferred Mechanism |

|---|---|---|

| 150-300°C | Liberation of aniline and ammonia (B1221849) dtic.mil | Ring-opening and telomerization dtic.mil |

| 150-300°C | Formation of bridged dimers and tetramers dtic.mil | Stepwise condensation dtic.mil |

The unique electronic properties of the borazine ring make it an attractive building block for incorporation into larger polymeric structures. Advanced synthetic methods, such as cycloaddition reactions, have been developed to integrate triphenylborazine units into robust polyphenylene-based frameworks.

The Diels-Alder, or [4+2] cycloaddition, reaction is a powerful tool for forming six-membered rings. This strategy has been successfully applied to B-alkynyl functionalized triphenylborazine derivatives to create complex polymers. A key precursor, B,B′,B″-triethynyl-N,N′,N″-triphenylborazine, was synthesized to serve as a building block for polymerization. nih.gov

In a pioneering study, this triethynyl triphenylborazine was reacted with a biscyclopentadienone derivative. nih.gov This reaction represents the first example of a Diels-Alder cycloaddition involving a B-alkynyl functionalized borazine. The reaction proceeds via a [4+2] cycloaddition with the extrusion of carbon monoxide to form new phenyl rings, effectively stitching the borazine units into a larger polyphenylene structure. nih.gov This methodology opens a new avenue for creating precisely defined boron nitride-doped polymeric materials.

The successful [4+2] cycloaddition reaction provides a direct route for the integration of this compound units into polyphenylene-based frameworks. The polymerization of B,B′,B″-triethynyl-N,N′,N″-triphenylborazine with a biscyclopentadienone derivative in diphenyl ether at high temperatures (220 °C) yields a boron nitride-doped polyphenylene material. nih.gov

The resulting polymer structure incorporates the thermally stable borazine rings directly into the rigid polyphenylene backbone. This integration modifies the electronic and material properties of the parent polyphenylene. A notable characteristic of the synthesized BN-doped polymer is its ability to form an organogel in chlorinated solvents. nih.gov The formation of these advanced polymer frameworks showcases the utility of functionalized this compound as a versatile component for engineering materials with tailored properties.

Iii. Elucidation of Molecular and Supramolecular Architecture

Conformational Analysis and Steric Effects

Steric effects, which arise from the spatial arrangement of atoms, are nonbonding interactions that significantly influence the shape and conformation of molecules. wikipedia.org In 2,4,6-Triphenylborazine, these effects are paramount in determining the orientation of the phenyl rings relative to the central borazine (B1220974) ring.

Propeller-like Structure and Phenyl Ring Twists in this compound

Unlike the perfectly planar structure of its inorganic parent, borazine, this compound adopts a non-planar, propeller-like conformation. This structural feature is characterized by the significant twisting of the three phenyl groups relative to the plane of the borazine ring. researchgate.net X-ray crystallography studies have shown that the phenyl groups are twisted by approximately 30–40° from the plane of the central B₃N₃ ring. researchgate.net This twisting minimizes steric repulsion and results in the distinctive propeller shape of the molecule.

H···H Repulsions and Planarity Influences

The deviation from planarity in this compound is driven by steric hindrance, specifically the repulsive forces between the hydrogen atoms on the phenyl rings and the atoms of the borazine core. These hydrogen-hydrogen (H···H) repulsions make a coplanar arrangement of the phenyl rings and the borazine ring energetically unfavorable. To alleviate this steric strain, the phenyl rings rotate out of the plane, leading to the observed twisted, propeller-like structure.

Impact of Steric Bulk on Molecular Geometry

The case of this compound exemplifies the profound impact of steric bulk on molecular geometry. The volume occupied by the phenyl substituents forces the molecule to adopt a conformation that accommodates these large groups, preventing the planarity often seen in less substituted borazines. This principle is a cornerstone of conformational analysis, where the spatial demands of substituents dictate the final three-dimensional shape of a molecule. wikipedia.org For instance, in a highly substituted borazine like (F₅C₆N=BBr)₃, the significant steric demand of the pentafluorophenyl groups forces one of the rings to be oriented almost perpendicularly to the borazine plane to minimize steric clash. researchgate.net

Borazine Ring Distortion and Bond Characterization

B-N Bond Length Analysis in Substituted Borazines

The B-N bonds in the borazine ring are a key feature of its electronic structure. In the parent borazine molecule, all B-N bond lengths are equivalent at 1.429 Å, a value intermediate between a typical B-N single bond (≈1.54 Å) and a B=N double bond (≈1.36 Å), suggesting partial double bond character and electron delocalization. wikipedia.orgkccollege.ac.in

However, substitution on the borazine ring can lead to variations in these bond lengths. The nature of the substituent—whether it is electron-donating or electron-withdrawing—influences the electronic distribution within the ring and can cause individual B-N bonds to lengthen or shorten. researchgate.netresearchgate.net For example, in 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine, the B-N bond lengths within the ring are not uniform, ranging from 1.417 Å to 1.466 Å, reflecting the significant electronic effects of the substituents. researchgate.net This distortion highlights how substitution can modulate the bond character within the borazine core.

| Compound | B-N Bond Length (Å) | Reference |

|---|---|---|

| Borazine (B₃N₃H₆) | 1.429 | wikipedia.org |

| 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine | 1.417 - 1.466 | researchgate.net |

N-B-N and B-N-B Angle Variations

In an ideal, unsubstituted borazine ring with D₃h symmetry, the internal bond angles are not perfectly hexagonal (120°). The angle at the boron atoms (N-B-N) is approximately 117.1°, while the angle at the nitrogen atoms (B-N-B) is about 122.9°. wikipedia.org

Substitution can cause these angles to deviate further from ideal values. The steric and electronic properties of the substituents can compress or expand the angles within the ring. In some N-substituted borazines, the B-N-B angles have been observed to increase to as much as 128°, indicating a significant distortion of the ring from its typical geometry. researchgate.netresearchgate.net This angular strain is another manifestation of the substituent effects on the molecular architecture of the borazine core.

| Compound | Angle Type | Angle (°) | Reference |

|---|---|---|---|

| Borazine (B₃N₃H₆) | N-B-N | 117.1 | wikipedia.org |

| Borazine (B₃N₃H₆) | B-N-B | 122.9 | wikipedia.org |

| Substituted N-borazines | B-N-B | Up to 128 | researchgate.netresearchgate.net |

Influence of B and N Substitution on Ring Geometry

The geometry of the central borazine ring is significantly influenced by the nature of the substituents on both the boron (B) and nitrogen (N) atoms. While the parent borazine (B₃N₃H₆) is planar, substitution can induce notable distortions. For instance, in the crystal structure of 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine, the borazine ring is not planar but adopts a boat configuration researchgate.net. This distortion is a mechanism to accommodate the bulky substituents, leading to a layered packing of the molecules in the crystal structure researchgate.net.

In more complex, overcrowded systems like 1,2:3,4:5,6-tris(biphenylylene)borazine, computational studies show a small bond-length alternation (BLA) of about 0.01 Å in the central borazine ring researchgate.net. This contrasts with earlier X-ray diffraction data that suggested a more significant BLA, a discrepancy later attributed to positional disorder in the crystal structure researchgate.net. The degree of planarity and bond uniformity in the borazine core is therefore a delicate balance between the electronic nature of the ring and the steric demands of its substituents.

Table 1: Effect of Substitution on Borazine Ring Geometry

| Compound | Ring Geometry | Key Findings | Reference |

|---|---|---|---|

| 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine | Boat Configuration | Significant distortion from planarity to accommodate substituents, resulting in layered packing. | researchgate.net |

| 1,2:3,4:5,6-tris(biphenylylene)borazine | Near-Planar with slight BLA | Computational studies indicate a small bond-length alternation (BLA) of approximately 0.01 Å. | researchgate.net |

Weak Cyclic π-Electron Delocalization and Polarity of B-N Bonds

The nature of bonding in the borazine ring is a subject of considerable interest, particularly its aromaticity. Unlike its organic analogue, benzene (B151609), borazine exhibits weaker cyclic π-electron delocalization researchgate.net. The high accumulation of electron density at the more electronegative nitrogen atoms hinders effective cyclic delocalization through the boron atoms researchgate.net. While borazine can be described as a π-aromatic compound, its electronic system is not as extensively delocalized as in benzene researchgate.net. The degree of this delocalization can be modified by substituents. Grafting electron-donating groups onto the nitrogen atoms can enhance the aromatic character, whereas substitution on the boron atoms tends to decrease it due to exocyclic donations that interfere with the ring's π-system mdpi.com. Studies on fluoroborazines have shown that N-fluorination can, in some cases, increase the degree of aromaticity compared to the parent borazine nih.gov.

A defining characteristic of the borazine ring is the significant polarity of the boron-nitrogen bonds. Due to the difference in electronegativity between boron and nitrogen, the B-N bonds are strongly polarized towards the nitrogen atom nih.gov. Topological analysis of electron density shows that these bonds are of a covalent-polarized character nih.gov. The contribution of electron density from the nitrogen atom is substantially larger than that from the boron atom, indicating a bond with a large dative (N→B) component nih.gov. Polarity indices for B-N bonds are typically high, underscoring their polar nature, which is a key distinction from the homopolar C-C bonds in benzene nih.gov.

Table 2: Electronic Properties of the Borazine Ring

| Property | Description | Key Findings | References |

|---|---|---|---|

| π-Electron Delocalization | Weaker than benzene. | High electron density on nitrogen atoms impedes full cyclic delocalization. Substituents can modulate the aromatic character. | researchgate.netmdpi.com |

| B-N Bond Polarity | Highly polar. | Bonds are covalent-polarized with a significant dative character from nitrogen to boron due to electronegativity differences. | nih.gov |

Self-Assembly and Ordered Architectures

Formation of Close-Packed Ordered Molecular Islands on Surfaces

On surfaces, this compound demonstrates a strong tendency to self-assemble into highly organized structures. When adsorbed on substrates like Au(111) and Cu(111) at room temperature, it forms extended two-dimensional networks . Specifically, the compact nature of this compound allows it to arrange into close-packed, ordered molecular islands that exhibit an exceptionally low density of defects researchgate.net. This assembly is primarily driven by attractive van der Waals intermolecular forces . The steric hindrance between the phenyl groups results in an effective decoupling of the central borazine core from the metallic surface, which facilitates molecule-molecule interactions over molecule-substrate interactions . A similar star-shaped molecule, 2,4,6-tris(4′,4″,4‴-trimethylphenyl)-1,3,5-triazine, also self-assembles into a large-scale, close-packed nanoarchitecture on graphite, stabilized by van der Waals forces researchgate.net.

Porous Molecular Networks from Derivatized Borazines

By modifying the peripheral groups of the borazine core, it is possible to transition from close-packed structures to porous networks. This is exemplified by a tris(phenyl-4-phenylethynyl) borazine derivative, which, due to its longer lateral substituents, assembles into porous molecular networks instead of the close-packed islands seen with this compound .

This principle is further extended to the creation of robust, permanently porous materials like borazine-linked polymers (BLPs) and covalent organic frameworks (COFs). These materials are synthesized from derivatized borazine precursors, often featuring functional groups like amines that can be linked to form extended 2D or 3D frameworks vcu.edu. For example, a microcrystalline borazine-linked polymer, BLP-2(H), crystallizes into 2D sheets that stack to create a highly porous material with a significant surface area (SABET = 1178 m²/g) capable of gas storage researchgate.net. These porous architectures demonstrate high thermal stability, with some BLPs being stable up to ~450 °C vcu.edu.

Table 3: Self-Assembled Structures of Borazine Derivatives

| Derivative | Substituents | Resulting Architecture | Driving Forces / Synthesis Method | References |

|---|---|---|---|---|

| This compound | Phenyl | Close-packed ordered molecular islands | Van der Waals interactions on surfaces | researchgate.net |

| Tris(phenyl-4-phenylethynyl) Borazine | Phenyl-4-phenylethynyl | Porous molecular networks | Steric hindrance of longer substituents | |

| Borazine-Linked Polymers (BLPs) | Various arylamines | 2D and 3D porous frameworks | Thermal dehydrogenation of arylamine-borane adducts | vcu.eduresearchgate.net |

| Borazine-Linked COF (BLP-2(H)) | N/A (linked polymer) | 2D crystalline sheets | Solvothermal synthesis | researchgate.net |

Two-Dimensional Organic and Metal-Organic Cage Compounds

The trigonal geometry and functionalizable nature of the borazine core make it an ideal building block for creating highly ordered, porous two-dimensional materials, including metal-organic frameworks (MOFs). By designing hexaryl-substituted borazine ligands with carboxylate linkers, crystalline porous MOFs can be engineered nih.gov. For instance, a BN-doped MOF derived from a chlorine-functionalized hexaarylborazine ligand forms a porous, layered 2D honeycomb structure nih.gov. In this architecture, the borazine cores are rotated by 60° in alternating layers, creating large channels perpendicular to the network planes nih.gov.

While specific examples of discrete metal-organic cages based on this compound are not prominently documented, the principles are demonstrated by the closely related triazine-based systems. For example, 2,4,6-tri(4-pyridyl)-1,3,5-triazine has been successfully used as a ligand to construct photosensitive metal-organic cage compounds nih.govresearchgate.net. The successful use of derivatized borazines in creating extended 2D and 3D MOFs highlights their potential as platforms for designing novel porous materials, including molecular cages and other complex two-dimensional organic architectures nih.gov.

Iv. Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal detailed information about molecular structure and dynamics. For 2,4,6-Triphenylborazine, solid-state NMR is particularly valuable as it provides information about the molecule in its native solid form, avoiding complications from solvent interactions.

Multinuclear solid-state NMR studies are essential for a complete understanding of this compound, targeting each of the key elements within its structure.

¹¹B NMR: Boron-11 is a quadrupolar nucleus (I = 3/2), which means its NMR signals are often broadened by second-order quadrupolar interactions. cas.cz Despite this, ¹¹B solid-state NMR is highly sensitive to the local coordination and electronic environment of the boron atoms. In borazines, the boron atoms are typically trigonal planar, leading to characteristic chemical shifts. For related B-aryl borazines, such as B-tris(2,4,6-trimethylphenyl)borazine, the ¹¹B NMR chemical shift is observed around 36.43 ppm. acs.org This provides an expected range for the chemically similar environment in this compound. High magnetic fields (e.g., 35.2 T) can significantly enhance spectral resolution by minimizing quadrupolar broadening, allowing for more precise identification of boron species.

¹³C NMR: Solid-state ¹³C NMR, often employing techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), provides detailed information about the carbon framework. researchgate.net For this compound, the spectrum is expected to show distinct signals for the ipso-carbon (the carbon atom of the phenyl ring directly bonded to boron) and the ortho-, meta-, and para-carbons. In analogous B-tris(2,4,6-trimethylphenyl)borazine, the aromatic carbons resonate in the range of 124-146 ppm. acs.org The ipso-carbon signal is often broadened due to dipolar coupling with the adjacent boron nucleus.

¹H NMR: Proton NMR in the solid state can be challenging due to strong homonuclear dipolar coupling. However, techniques like high-speed MAS can mitigate these effects. The ¹H NMR spectrum of this compound is expected to show resonances for the phenyl protons in the aromatic region (typically 6.5-8.0 ppm) and the N-H protons of the borazine (B1220974) ring. acs.org The N-H proton signal can be broad due to quadrupolar coupling with the ¹⁴N nucleus. ijcce.ac.ir

¹⁴N and ¹⁵N NMR: Nitrogen NMR provides direct insight into the electronic environment of the nitrogen atoms in the borazine ring. ¹⁴N (I=1) is a quadrupolar nucleus, leading to very broad signals that can be difficult to observe. rsc.org However, its quadrupolar parameters can offer rich structural information. rsc.org In contrast, ¹⁵N (I=1/2) is a spin-1/2 nucleus and provides sharp lines, but its low natural abundance (0.37%) and lower gyromagnetic ratio often necessitate isotopic enrichment or advanced techniques like Dynamic Nuclear Polarization (DNP) for detection. researchgate.net Solid-state ¹⁵N NMR studies on borazine-based polymers show that chemical shifts for nitrogen in a B₃N environment typically range from -265 to -350 ppm relative to nitromethane. researchgate.net

Please note that the following table is interactive. You can sort and filter the data by clicking on the column headers.

The chemical shifts observed in the NMR spectra of this compound are directly correlated with its molecular structure.

¹¹B Chemical Shift: The ¹¹B chemical shift is highly indicative of the coordination number and the nature of the substituents on the boron atom. For tricoordinate boron compounds, electron-donating groups attached to boron cause an upfield shift (lower ppm value), while electron-withdrawing groups cause a downfield shift (higher ppm value). sdsu.edu The phenyl groups in this compound are expected to influence the boron chemical shift through both inductive and resonance effects.

¹³C Chemical Shifts: The chemical shifts of the phenyl carbons provide insight into the electronic interactions between the phenyl rings and the borazine core. The ipso-carbon is directly influenced by the boron atom, while the shifts of the ortho-, meta-, and para-carbons can reveal the extent of π-electron delocalization or withdrawal.

¹⁵N Chemical Shift: The ¹⁵N chemical shift is sensitive to the hybridization and bonding environment of the nitrogen atom. nih.gov In the borazine ring, the nitrogen atoms are sp² hybridized and participate in the B-N π-system. The degree of electron delocalization within the ring, influenced by the phenyl substituents on the boron atoms, will directly affect the shielding of the nitrogen nuclei and thus their chemical shifts.

In cases where experimental data is scarce, computational methods, such as Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach, can be employed to predict NMR chemical shifts with a high degree of accuracy, aiding in spectral assignment and structural verification. github.iobris.ac.uk

For quadrupolar nuclei like ¹¹B and ¹⁴N, the interaction between the nuclear electric quadrupole moment and the local electric field gradient (EFG) provides valuable structural information. This interaction is characterized by the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ).

¹¹B Cq and ηQ: The Cq value for ¹¹B is a measure of the strength of the quadrupolar interaction and is sensitive to the symmetry of the electron distribution around the boron nucleus. nih.gov For trigonal planar boron in boronic acids and esters, Cq values typically range from 2.6 to 3.3 MHz. nih.gov The asymmetry parameter, ηQ, describes the deviation of the EFG from axial symmetry. A non-zero ηQ indicates an asymmetric electronic environment. In this compound, the Cq and ηQ values for the ¹¹B nuclei would reflect the specific geometry and electronic influence of the attached phenyl and nitrogen atoms.

¹⁴N Cq and ηQ: Similarly, ¹⁴N NMR and Nuclear Quadrupole Resonance (NQR) spectroscopy can determine the Cq and ηQ for the nitrogen atoms. nih.gov These parameters are highly sensitive to the local structure and hydrogen-bonding interactions. rsc.org For the N-H groups in the borazine ring, the quadrupolar parameters provide insight into the B-N bond character and the planarity of the ring system.

Please note that the following table is interactive. You can sort and filter the data by clicking on the column headers.

While specific studies on this compound using deuterium (B1214612) (²H) NMR are not widely reported, this technique is a powerful method for investigating molecular dynamics in the solid state. By selectively deuterating the phenyl rings, ²H NMR can be used to probe the reorientational motions of these groups. The analysis of ²H NMR lineshapes and spin-lattice relaxation times over a range of temperatures can provide quantitative information about the rates and activation energies of dynamic processes, such as phenyl ring flips (180° rotations about the B-C bond). This information is crucial for understanding the relationship between molecular structure, crystal packing, and the dynamic behavior of the molecule in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying functional groups and characterizing the bonding within a molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the borazine ring and the phenyl substituents. The identification of the borazine ring is confirmed by several characteristic vibrational modes.

B-N Stretching: The most intense and characteristic vibrations of the borazine ring are the B-N stretching modes. These typically appear as a strong, broad band in the region of 1350-1490 cm⁻¹. For B-tris(2,4,6-trimethylphenyl)borazine, strong absorptions are observed at 1427 cm⁻¹ and 1356 cm⁻¹. acs.org

N-H Stretching: The N-H stretching vibration is expected to appear as a sharp band around 3450 cm⁻¹. The position of this band can be sensitive to hydrogen bonding in the solid state.

B-H and N-H Bending: Out-of-plane bending modes for N-H and in-plane bending modes for B-N-B are also characteristic of the borazine ring structure and typically occur at lower frequencies.

Phenyl Group Vibrations: The spectrum will also feature bands associated with the phenyl groups, including C-H stretching (above 3000 cm⁻¹), C=C ring stretching (typically in the 1450-1600 cm⁻¹ region), and C-H out-of-plane bending (in the 700-900 cm⁻¹ region), which can provide information about the substitution pattern. acs.orgnih.gov

The combination of these characteristic bands in the FT-IR spectrum provides a spectroscopic fingerprint for this compound, allowing for its unambiguous identification and assessment of purity.

Please note that the following table is interactive. You can sort and filter the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS)

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈B₃N₃ |

| Theoretical Monoisotopic Mass | 309.177989 u |

Scanning Probe Microscopy

Scanning probe microscopy techniques are instrumental in visualizing and manipulating molecules at the nanoscale on various surfaces.

Scanning Tunneling Microscopy (STM) has been employed to investigate the self-assembly of this compound on metallic substrates, such as gold (Au(111)) and copper (Cu(111)). researchgate.net These studies reveal that the molecules form extended two-dimensional networks upon adsorption at room temperature. On both surfaces, this compound arranges into well-ordered, close-packed molecular islands with a remarkably low density of defects. researchgate.net

The interaction between the this compound molecules and the metallic substrate is found to be relatively weak. This is attributed to steric hindrance between the phenyl groups and the substrate, which effectively decouples the central borazine core from the surface. researchgate.net As a result, the self-assembly process is primarily driven by attractive van der Waals forces between the molecules themselves. researchgate.net This weak molecule-substrate interaction is a key factor in the formation of highly ordered, defect-free molecular layers.

STM studies have provided detailed insights into the molecular orientation and the resulting network formation of this compound on surfaces. The molecules lie flat on the substrate, allowing for extensive intermolecular interactions that lead to the formation of large, highly ordered domains. researchgate.net The arrangement of the molecules within these domains is characterized by a close-packed structure, where the phenyl groups of adjacent molecules interdigitate. researchgate.net

The formation of these networks is a spontaneous process, highlighting the inherent ability of this compound to self-assemble into complex supramolecular structures. The specific geometry of the resulting molecular network is influenced by the underlying substrate, although the primary driving force remains the intermolecular van der Waals interactions. The weak electronic coupling with the substrate is a desirable property for potential applications in molecular electronics, as it helps to preserve the intrinsic electronic properties of the molecule. tum.de

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a detailed single-crystal X-ray diffraction study for this compound is not extensively detailed in the provided search results, the structures of numerous other borazine derivatives have been thoroughly characterized. researchgate.net For instance, the analysis of related compounds reveals that the central borazine ring is typically planar or near-planar. researchgate.net

Table 2: Representative Crystallographic Data for a Borazine Derivative (2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.998(2) |

| b (Å) | 10.043(2) |

| c (Å) | 10.098(2) |

| α (°) | 119.045(3) |

| β (°) | 100.581(4) |

| γ (°) | 99.473(3) |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. For this compound, XPS would be expected to show characteristic peaks for boron (B 1s), nitrogen (N 1s), and carbon (C 1s).

The binding energies of the B 1s and N 1s core levels are particularly informative about the chemical environment of these atoms within the borazine ring. In borazine and its derivatives, the B-N bonds have a polar covalent character. The B 1s binding energy in borazine-type compounds is typically observed in the range of 190-192 eV, while the N 1s binding energy is found around 398-400 eV. researchgate.nettudelft.nl The exact binding energies for this compound would be influenced by the electron-withdrawing nature of the phenyl substituents. The C 1s spectrum would primarily show a peak corresponding to the carbon atoms in the phenyl rings. Analysis of these binding energies can confirm the integrity of the B-N bonds in the borazine ring and provide information about any surface contamination or degradation.

Table 3: Typical Binding Energy Ranges for Elements in Borazine Derivatives

| Core Level | Typical Binding Energy (eV) |

|---|---|

| B 1s | 190 - 192 |

| N 1s | 398 - 400 |

V. Theoretical and Computational Chemistry Approaches

Quantum Mechanical Investigations

Quantum mechanical calculations have been extensively employed to model the electronic landscape of 2,4,6-Triphenylborazine, providing a foundational understanding of its structure-property relationships. These in-silico studies are crucial for rationalizing its chemical behavior and for the design of novel materials with tailored functionalities.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of this compound. DFT simulations have been instrumental in analyzing the intricate details of its molecular framework. In the crystalline state, this compound exhibits a polar structure where the stacking of the molecules results in a macroscopic polarization of 0.30 μC/cm². This polarization is a consequence of stacking-induced interlayer van der Waals interactions that lead to a cooperative bending of the phenyl groups.

A key structural feature of this compound is the twisting of the phenyl rings relative to the central borazine (B1220974) ring. This torsion, with angles ranging from 26° to 32°, induces considerable steric strain. This steric hindrance plays a crucial role in modulating the electronic properties of the molecule by disrupting the π-conjugation between the phenyl and borazine rings.

| Property | Value |

|---|---|

| Macroscopic Polarization (Crystal) | 0.30 μC/cm² |

| Phenyl Ring Twist Angle | 26°–32° |

For a more rigorous treatment of electron correlation effects, ab initio methods, such as Møller-Plesset perturbation theory (MP2), have been applied to study the electronic properties of this compound and its derivatives. These high-level calculations provide benchmark data for assessing the accuracy of other computational methods and offer a more detailed picture of the excited-state electronic structures. researchgate.net The combination of DFT and ab initio methods, such as B3LYP/6-311+G** and MP2/6-311+G**, has been effectively used to investigate substituted borazines, providing a comprehensive understanding of their electronic landscapes. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the optoelectronic properties of this compound. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic transitions and its potential applications in electronic devices.

The steric strain induced by the twisted phenyl rings in this compound leads to a reduction in π-conjugation, which in turn results in an increased HOMO-LUMO gap. For borazine cages that are structurally analogous to this compound, the calculated HOMO-LUMO gaps are in the range of 5.10–5.18 eV. acs.orgnih.gov This large gap is consistent with the insulating nature of borazine derivatives and their potential utility in optoelectronic applications where a wide bandgap is desirable.

| Compound Analogue | Calculated HOMO-LUMO Gap (eV) |

|---|---|

| COBNC-20-BDBA | 5.10 acs.orgnih.gov |

| COBNC-60-BDBA | 5.18 acs.orgnih.gov |

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and derivatization of this compound, as well as its role as a precursor in the formation of advanced materials.

Computational studies have provided valuable insights into the derivatization of this compound. For instance, the N-lithiation of this compound (Ph₃B₃N₃H₃) has been investigated, revealing the formation of complex structures. The reaction with a diethyl ether solution of LiMe/LiI/TMEDA yields [(Ph₄B₃N₃H₃)Li(tmeda)LiI(tmeda)]. researchgate.net Such studies are crucial for understanding the reactivity of the borazine ring and for developing synthetic routes to novel functionalized borazine derivatives.

The on-surface synthesis of two-dimensional materials from molecular precursors is a rapidly advancing field where computational modeling plays a critical role. The use of 1,3,5-tri(4-bromophenyl)-2,4,6-triphenylborazine as a precursor for the formation of BN-substituted heteroaromatic networks on a silver (Ag(111)) surface has been demonstrated. scispace.com

DFT calculations have been employed to unravel the intricate cyclodehydrogenation pathway of this precursor on the Ag(111) surface. These calculations have revealed a significantly lower energy barrier for the cyclodehydrogenation of conformationally more rigid precursor monomers. This theoretical insight is in excellent agreement with experimental observations, which show a higher degree of long-range order in the resulting heteroaromatic network when a more rigid precursor is used. scispace.com This synergy between computational modeling and experimental work is paving the way for the rational design of atomically precise BN-doped graphene-like materials.

Intermolecular Interactions and Reactivity Prediction

Computational models are instrumental in predicting how this compound interacts with other molecules and in forecasting its chemical reactivity under various conditions.

The Lewis acidic nature of borazine derivatives, including this compound, is a key feature governing their reactivity. The boron atoms in the borazine ring are electron-deficient and act as Lewis acid centers, capable of accepting electron pairs from Lewis bases. Computational chemistry offers robust methods to quantify and model this behavior.

Density Functional Theory (DFT) calculations are commonly employed to determine the Lewis acidity of boron compounds. researchgate.net Metrics such as Fluoride (B91410) Ion Affinity (FIA) and Hydride Donating Ability (HDA) can be calculated to establish a quantitative scale of Lewis acidity. researchgate.netnih.gov For instance, the calculated FIA, which represents the negative enthalpy of the gas-phase reaction between a Lewis acid and a fluoride ion, serves as a primary descriptor of Lewis acidic strength. nih.gov

Modeling studies on various triarylboranes demonstrate that the electrophilicity and, consequently, the Lewis acidity can be tuned by the substituents on the phenyl rings. maynoothuniversity.ie While the phenyl groups in this compound provide steric bulk, the electronic effects influence the electron-accepting ability of the boron centers. The interaction between a Lewis acid like a borane (B79455) and a Lewis base such as an amine can be analyzed using the Activation Strain Model (ASM) combined with Energy Decomposition Analysis (EDA). nih.gov This approach partitions the interaction energy into contributions from the structural deformation of the reactants (activation strain) and the intrinsic interaction between the deformed molecules, providing detailed insight into the nature of the bonding. nih.gov

The relative Lewis acidity of boron trihalides has been shown to depend on the nature of the interacting base, a complexity that highlights the importance of computational modeling for specific systems like this compound. nih.gov Such models can predict the stability of adducts formed with various Lewis bases, which is crucial for understanding its role in catalysis and molecular recognition. nih.gov

Table 1: Computational Methods for Lewis Acidity Assessment

| Method/Descriptor | Description | Application to Boron Compounds |

|---|---|---|

| Fluoride Ion Affinity (FIA) | Calculated negative enthalpy of the gas-phase reaction with a fluoride ion. | Widely used to create a quantitative scale of Lewis acidity for p-block element compounds, including boranes. nih.gov |

| Guttmann-Beckett Method | An experimental (NMR-based) and computational method to determine Lewis acidity. | Applied to various tris(aryl)boranes to correlate structure with Lewis acidity. maynoothuniversity.ie |

| Activation Strain Model (ASM) | A computational model that analyzes the energetics of a chemical reaction in terms of reactant deformation and interaction. | Used to understand the nature of the interaction in borane-amine Lewis pairs. nih.gov |

| Energy Decomposition Analysis (EDA) | A method to partition the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. | Provides insight into the bonding between boron-based Lewis acids and various bases. uchile.cl |

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable systems. Boronic acids, closely related to the boron centers in borazines, are known to form reversible covalent adducts with nucleophiles. nih.gov This property is central to their use in various applications.

Molecular dynamics (MD) simulations, often using force fields like AMBER, are crucial for studying the conformational behavior and dynamic nature of boron-containing compounds. nih.govunimib.it However, the development of accurate parameters for boron is essential for the reliability of these simulations. nih.gov For reactions involving bond formation and breaking, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. frontiersin.orgnih.gov These methods treat the reactive core of the system with high-level quantum mechanics while the surrounding environment is described by classical molecular mechanics, providing a balance between accuracy and computational cost. nih.gov

These simulations can model the entire process of covalent bond formation, for example, between a boron atom and a nucleophilic residue in a protein active site. frontiersin.org By tracking the changes in geometry and energy over time, researchers can elucidate reaction mechanisms and predict selectivity. frontiersin.org For instance, simulations can reveal the stepwise process of proton transfer and bond formation in the covalent docking of boron-based inhibitors. frontiersin.org The insights gained from such simulations are invaluable for designing molecules with specific reactivity and dynamic properties. Born-Oppenheimer molecular dynamics (BOMD) simulations have also been used to investigate the dynamic fluxionality in boron-based clusters, revealing low energy barriers for intramolecular rotations, a property that could be relevant to substituted borazines. mdpi.com

The strong Lewis acidity of the boron atoms in this compound makes it a potential candidate for anion recognition, particularly for fluoride ions. nih.gov Boron-based Lewis acids are a major focus in the design of receptors for fluoride, which is a challenging target due to its high hydration enthalpy. nih.gov

Computational studies are essential for predicting the fluoride binding properties of these receptors. uchile.cl The Fluoride Ion Affinity (FIA) is a key parameter calculated using quantum chemical methods to quantify the strength of the interaction in the gas phase. nih.govresearchgate.net These calculations can be benchmarked against high-level methods like Coupled Cluster with Singles, Doubles, and (perturbative) Triples (CCSD(T)) to ensure accuracy. nih.gov

Theoretical models show that the binding affinity of triarylboranes can be significantly enhanced by introducing cationic groups, such as pyridinium, into the structure. nih.govresearchgate.net These groups increase the electrophilic character of the boron center, facilitating fluoride complexation even in aqueous media. nih.gov Energy Decomposition Analysis (EDA) can be used to understand the nature of the receptor-fluoride bond, partitioning the interaction energy into electrostatic and orbital interaction components. uchile.cl Such analyses have shown that the primary interactions are often σ bonds between the boron receptor and the fluoride anion, with a significant electrostatic contribution. uchile.cl These computational approaches guide the rational design of new, more effective fluoride receptors based on the borazine scaffold. uchile.cl

Table 2: Calculated Fluoride Ion Affinities (FIA) for Selected Boron Lewis Acids

| Lewis Acid | Computational Method | Calculated FIA (kJ/mol) |

|---|---|---|

| COF₂ | Not specified | 208.8 (Experimental Value for reference) nih.gov |

| Me₃Si⁺ | Not specified | 952.5 (High-level calculated value for reference) nih.gov |

| B(C₆F₅)₃ | Not specified | Not explicitly found in searches |

The multiple phenyl rings in this compound give rise to significant π-systems that can engage in non-covalent interactions, such as π-π stacking. These interactions play a role in the solid-state packing of the molecule and in its interactions with other aromatic systems.

Computational methods can model these weak interactions and predict their influence on the supramolecular assembly. The borazine ring itself, while often compared to benzene (B151609), has a different electronic structure due to the polarity of the B-N bonds, which affects its aromaticity and interaction patterns. researchgate.net

The electronic properties of this compound, particularly its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for understanding its potential role in electron transfer processes. These parameters can be reliably calculated using DFT. The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation. nih.gov In structurally related aromatic dendrimers with triazine cores, absorption bands in the UV-vis spectrum are ascribed to π–π* transitions originating from the benzene and triazine moieties. nih.gov Similar transitions are expected for this compound. These computational insights are valuable for evaluating the potential of such compounds in photocatalysis and organic electronics, where electron transfer is a key mechanism. nih.gov Furthermore, theoretical studies on interactions between general π-systems and Lewis acids consider electron transfer as a primary reaction mechanism. researchgate.net

Advanced Computational Methodologies

The continuous development of computational hardware and algorithms opens new avenues for studying complex molecules like this compound with unprecedented accuracy.

The accurate solution of the electronic structure problem is a central challenge in quantum chemistry, particularly for molecules with complex electronic arrangements. rsc.org Classical computers face limitations in simulating large quantum systems due to the exponential scaling of the problem. Quantum computers, however, promise to overcome these limitations by leveraging principles of quantum mechanics. rsc.orgarxiv.org

Various quantum algorithms have been developed to solve electronic structure problems more efficiently than their classical counterparts. rsc.orgresearchgate.net These algorithms could be applied to molecules like this compound to calculate their ground-state energies, excited states, and other electronic properties with high precision. The development of multiscale quantum computing, which integrates quantum calculations for the most critical parts of a system with classical methods for the rest, is a promising approach for simulating large, complex systems. rsc.org

While the practical application of these algorithms to complex chemical problems is still in its early stages and requires further development of quantum hardware, they represent the future of computational chemistry. researchgate.netdimitrisangelakis.org The use of appropriate basis sets and boundary conditions will be crucial for obtaining accurate results from these quantum simulations. rsc.org As quantum computing technology matures, it will undoubtedly become an indispensable tool for the in silico design and characterization of novel materials based on scaffolds like triphenylborazine. rsc.org

Data-Driven High-Throughput Materials Computation

Data-driven high-throughput materials computation leverages the power of computational screening and machine learning to accelerate the discovery of new materials with desired properties. This approach involves the systematic calculation of properties for a large number of candidate structures, creating vast datasets that can be mined for promising materials. While comprehensive high-throughput screening studies specifically targeting this compound are not extensively documented in the literature, the principles of this methodology can be applied to borazine derivatives.

Computational studies on substituted borazines have demonstrated the feasibility of using density functional theory (DFT) to calculate key properties such as geometrical parameters, vibrational frequencies, and nonlinear optical (NLO) properties. researchgate.netepa.gov For instance, the substitution of borazine with donor and acceptor groups has been shown to enhance hyperpolarizabilities, indicating the potential for tuning NLO properties. researchgate.net These foundational studies provide the basis upon which a high-throughput screening workflow for borazine derivatives, including this compound, could be built. Such a workflow would involve generating a virtual library of substituted borazines and systematically calculating their electronic and optical properties to identify candidates for specific applications.

Table 1: Representative Data from Computational Studies of Substituted Borazines

| Compound | Computational Method | Calculated Property | Finding |

|---|---|---|---|

| Borazine | DFT (B3LYP/6-311++G**) | Geometrical Parameters | Excellent agreement with experimental data. researchgate.net |

| Borazine | DFT (B3LYP/6-311++G**) | Vibrational Frequencies | B-N stretching mode is most intense. researchgate.net |

This table is interactive. Users can sort and filter the data.

Molecular Dynamics Simulations for Nanomaterial Growth

Molecular dynamics (MD) simulations are a powerful computational method for investigating the atomic-scale dynamics of materials, offering insights into processes like nanomaterial growth that are challenging to probe experimentally. atomfair.com This technique models the interactions between atoms using force fields and tracks their movements over time, providing a detailed picture of dynamic events. atomfair.com

In the context of this compound, MD simulations could be particularly valuable for understanding its role as a precursor in the synthesis of boron nitride (BN) nanomaterials. Borazines are known precursors for the chemical vapor deposition (CVD) of BN. researchgate.net MD simulations can model the fundamental steps of CVD, including the adsorption and reaction of precursor molecules on a substrate, followed by nucleation and growth. atomfair.com

While specific MD simulations detailing the growth of nanomaterials from this compound are not prevalent in the reviewed literature, the general applicability of this method to similar systems is well-established. For example, first-principles microkinetic models based on DFT calculations have been used to unravel the epitaxial growth mechanism of hexagonal boron nitride from borazine precursors. nih.gov These models investigate the adsorption of borazine, its diffusion on the surface, and subsequent polymerization to form BN structures. nih.gov MD simulations can complement such studies by providing a dynamic view of these processes, capturing the influence of temperature and precursor concentration on the morphology of the growing nanomaterial. atomfair.com

Table 2: Key Parameters in MD Simulations of Nanomaterial Growth

| Parameter | Typical Range of Values | Influence on Growth |

|---|---|---|

| Binding Energy (adatom-substrate) | 0.5 - 2.0 eV | Influences critical nucleus size and growth kinetics. atomfair.com |

| Diffusion Activation Energy | 0.1 - 0.5 eV | Modulates adatom diffusion rates according to the Arrhenius relationship. atomfair.com |

| Precursor Dissociation Barrier | e.g., 1.2 eV for ZnO from zinc acetate | Correlates with experimental decomposition temperatures and influences adatom population. atomfair.com |

This table is interactive. Users can sort and filter the data.

Future research employing MD simulations focused specifically on this compound could provide valuable insights into the precise mechanisms by which it transforms into BN nanomaterials, paving the way for more controlled and efficient synthesis methods.

Vi. Research into Applications of 2,4,6 Triphenylborazine and Its Derivatives in Advanced Materials

Boron-Nitrogen Doped Materials

Borazine (B1220974) derivatives are key precursors for creating materials where boron and nitrogen atoms are systematically incorporated into a larger matrix, often a carbon-based framework. This doping strategy is a powerful method to control the electronic and structural properties of the host material without significant structural modification of the molecular scaffold. researchgate.net

Hexagonal Boron Nitride (h-BN) Precursors and Formation

Borazine and its derivatives are considered ideal precursors for the synthesis of hexagonal boron nitride (h-BN), a layered material structurally analogous to graphite. atomfair.comgelest.com The borazine molecule inherently possesses the hexagonal B-N ring structure and the correct 1:1 stoichiometric ratio of boron to nitrogen, which mirrors the structure of h-BN. gelest.comsibran.ru This makes it a direct molecular template for the formation of h-BN, often with no carbon byproducts, which is a significant advantage over other precursor systems. gelest.com

Chemical Vapor Deposition (CVD) is the most common method for producing large-area, high-quality h-BN films from borazine precursors. gelest.comnih.govharvard.edu In this process, borazine vapor is introduced into a furnace and decomposes on a catalytic metal substrate, such as copper, nickel, or iron foil, at elevated temperatures. gelest.comharvard.edumaterials.international The process can be conducted under low-pressure (LPCVD) or atmospheric pressure (APCVD) conditions. materials.internationalresearchgate.net Researchers have successfully synthesized monolayer, bilayer, and multilayer h-BN films using this method. harvard.edumaterials.international For example, large-area multilayer h-BN films have been grown on iron foil via CVD with a borazine precursor, yielding high-quality films with strong cathodoluminescence and high mechanical strength. harvard.edu The thermal decomposition of borazine leads to the formation of a crystalline h-BN lattice with well-defined, sharp fringes. osti.gov

| Parameter | Description | Source(s) |

| Precursor | Borazine and its derivatives (e.g., 2,4,6-Triphenylborazine) | gelest.comresearchgate.net |

| Synthesis Method | Chemical Vapor Deposition (CVD) | gelest.comnih.govharvard.edu |

| Common Substrates | Copper (Cu), Nickel (Ni), Iron (Fe) | gelest.comharvard.edumaterials.international |

| Key Advantage | Pre-formed B-N ring structure and 1:1 B:N stoichiometry | gelest.comsibran.ru |

| Resulting Material | High-quality monolayer or multilayer hexagonal Boron Nitride (h-BN) films | harvard.edumaterials.international |

Boron-Nitrogen-Carbon (BNC) Hybrid Materials and Heterostructures